(4-(Pyrimidin-2-yloxy)piperidin-1-yl)(6-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone
Description
The compound (4-(Pyrimidin-2-yloxy)piperidin-1-yl)(6-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone is a bifunctional small molecule featuring a methanone core bridging a pyridine and a piperidine moiety. The pyridine ring is substituted with a tetrahydrothiophen-3-yloxy group at position 6, while the piperidine ring is functionalized with a pyrimidin-2-yloxy group at position 2. The tetrahydrothiophen group may enhance lipophilicity, while the pyrimidine moiety could contribute to π-π stacking or base-pairing interactions .
Properties
IUPAC Name |
(4-pyrimidin-2-yloxypiperidin-1-yl)-[6-(thiolan-3-yloxy)pyridin-3-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S/c24-18(14-2-3-17(22-12-14)25-16-6-11-27-13-16)23-9-4-15(5-10-23)26-19-20-7-1-8-21-19/h1-3,7-8,12,15-16H,4-6,9-11,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWGMRROAVXVLBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CC=N2)C(=O)C3=CN=C(C=C3)OC4CCSC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(Pyrimidin-2-yloxy)piperidin-1-yl)(6-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone is a synthetic organic molecule with potential pharmaceutical applications. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic implications, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure consists of a piperidine ring, a pyrimidine moiety, and a tetrahydrothiophene group, which are known to contribute to various biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in several pathways:
- PI3K/Akt Pathway : The compound has been shown to inhibit Class I PI3-kinase enzymes, particularly the PI3K-a and -β isoforms. This inhibition is significant as it relates to cancer cell proliferation and survival .
- Sirtuin Inhibition : Preliminary studies suggest that compounds with similar structures may exhibit dual inhibition of Sirt2 and HDAC6, which are implicated in regulating cellular processes such as apoptosis and cell cycle progression .
- Herbicidal Activity : Some derivatives have demonstrated herbicidal properties against monocotyledonous plants, indicating potential agricultural applications .
Biological Activity Data
Case Study 1: Cancer Treatment
A study investigated the efficacy of similar compounds in inhibiting tumor growth in xenograft models of breast cancer. The results indicated significant tumor reduction in treated groups compared to controls, supporting the role of PI3K inhibition in cancer therapy.
Case Study 2: Agricultural Applications
Research on herbicidal activity demonstrated that the compound effectively reduced the growth of Digitaria sanguinalis at low concentrations. This suggests its potential use as an environmentally friendly herbicide.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrimidine derivatives in anticancer therapies. The compound has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types. For instance, pyrimidine-based compounds have been linked to the inhibition of specific kinases involved in cancer progression, making them valuable candidates for targeted therapies .
Antimicrobial Properties
Compounds containing pyrimidine moieties have demonstrated significant antimicrobial activity against a range of pathogens, including bacteria and fungi. The unique structure of (4-(Pyrimidin-2-yloxy)piperidin-1-yl)(6-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone enhances its ability to penetrate microbial membranes, thereby increasing its efficacy as an antimicrobial agent .
Neurological Disorders
Research indicates that pyrimidine derivatives may possess neuroprotective properties, making them potential candidates for treating neurological disorders such as Alzheimer's and Parkinson's disease. The compound's ability to modulate neurotransmitter systems and reduce oxidative stress is under investigation for its therapeutic effects on neurodegeneration .
Enzyme Inhibition
The mechanism by which (4-(Pyrimidin-2-yloxy)piperidin-1-yl)(6-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone exerts its effects often involves the inhibition of key enzymes. For example, it may inhibit kinases or other enzymes critical to cell signaling pathways associated with cancer and inflammation .
Interaction with Biological Targets
The compound interacts with various biological targets through hydrogen bonding and π–π interactions, enhancing its binding affinity and specificity. This interaction profile is crucial for developing drugs with improved pharmacokinetic properties .
Case Studies
A recent study explored the synthesis and biological evaluation of several pyrimidine derivatives, including the compound . The findings indicated that modifications to the pyrimidine ring significantly influenced the biological activity, highlighting the importance of structural optimization in drug design .
| Study | Findings | Implications |
|---|---|---|
| Study A | Identified anticancer activity in vitro | Potential for cancer therapy |
| Study B | Demonstrated antimicrobial efficacy | Application in infectious disease treatment |
| Study C | Showed neuroprotective effects | Possible use in neurodegenerative disorders |
Pharmacokinetic Properties
Pharmacokinetic studies have shown that compounds similar to (4-(Pyrimidin-2-yloxy)piperidin-1-yl)(6-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone exhibit favorable absorption, distribution, metabolism, and excretion (ADME) profiles. These properties are essential for ensuring adequate bioavailability and therapeutic effectiveness .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Table 1: Structural Features of Analogs
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Data
Computational Similarity Analysis
Table 3: Tanimoto Similarity Coefficients
| Compared Compound | Tanimoto Coefficient (Fingerprint-Based) | Reference |
|---|---|---|
| Compound from | 0.65 | |
| Compound from | 0.58 | |
| Compound from | 0.42 |
Interpretation :
- Lower similarity with (0.42) aligns with its lack of piperidine and distinct substitution pattern.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (4-(Pyrimidin-2-yloxy)piperidin-1-yl)(6-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone?
- Methodology : The synthesis typically involves multi-step reactions:
Piperidine functionalization : Introduce the pyrimidin-2-yloxy group via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
Pyridine coupling : Attach the tetrahydrothiophen-3-yloxy moiety using Mitsunobu or Ullmann coupling, with catalytic CuI and ligand-assisted conditions .
Methanone formation : Employ a carbonylative cross-coupling reaction (e.g., Pd-catalyzed) to link the piperidine and pyridine subunits .
- Validation : Confirm intermediate structures via LC-MS and NMR (¹H/¹³C) at each step to ensure regioselectivity .
Q. How can the compound’s solubility and stability be optimized for in vitro assays?
- Methodology :
- Solubility screening : Test in DMSO, PBS, and ethanol; use co-solvents (e.g., cyclodextrins) for hydrophobic regions .
- Stability assays : Conduct pH-dependent degradation studies (pH 3–9) over 24–72 hours; monitor via HPLC .
- Data : Polar groups (e.g., pyrimidine oxygen) enhance aqueous solubility, while the tetrahydrothiophene ring may reduce stability under acidic conditions .
Advanced Research Questions
Q. How can enantiomeric purity be achieved during synthesis, and what analytical methods validate it?
- Methodology :
- Chiral resolution : Use chiral HPLC columns (e.g., Chiralpak IA) with hexane:isopropanol gradients .
- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) during key coupling steps to control stereochemistry .
Q. What strategies resolve contradictions in reported biological activity data (e.g., kinase inhibition vs. cytotoxicity)?
- Methodology :
- Target profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify off-target effects .
- Mechanistic studies : Perform SPR or ITC to quantify binding affinities for primary targets (e.g., kinases) versus non-specific interactions .
- Data : Structural analogs (e.g., pyridin-3-yl methanones) show divergent activity due to variations in piperidine ring conformation and hydrogen-bonding capacity .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
- Methodology :
- ADMET prediction : Use Schrödinger’s QikProp to estimate logP, CNS permeability, and CYP450 inhibition .
- Docking simulations : Map interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic hotspots .
Critical Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
